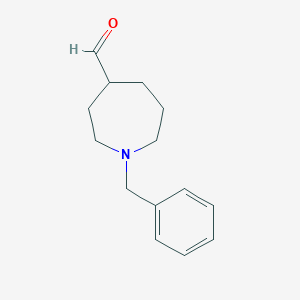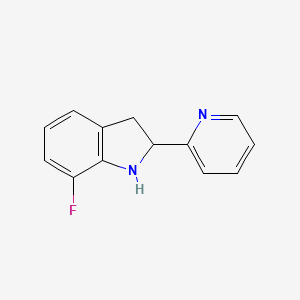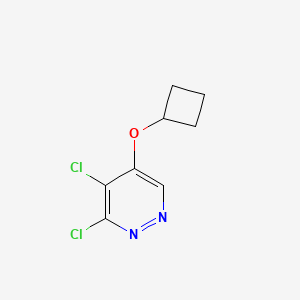![molecular formula C12H12N2O2 B15068392 N-Methyl-2-[(quinolin-8-yl)oxy]acetamide CAS No. 88349-75-1](/img/structure/B15068392.png)
N-Methyl-2-[(quinolin-8-yl)oxy]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is a compound that belongs to the class of quinoline derivatives Quinoline derivatives are known for their wide range of biological activities and applications in various fields such as medicine, chemistry, and industry
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE typically involves the reaction of quinoline derivatives with appropriate reagents under controlled conditions. One common method involves the reaction of 8-hydroxyquinoline with N-methylacetamide in the presence of a suitable catalyst. The reaction is usually carried out in an organic solvent such as ethanol or methanol at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE may involve large-scale synthesis using similar reaction conditions as mentioned above. The process is optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as crystallization and chromatography .
Chemical Reactions Analysis
Types of Reactions
N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols in the presence of a base like sodium hydroxide.
Major Products Formed
Oxidation: Formation of quinoline N-oxide derivatives.
Reduction: Formation of reduced quinoline derivatives.
Substitution: Formation of substituted quinoline derivatives with various functional groups.
Scientific Research Applications
N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE has several scientific research applications, including:
Chemistry: Used as a building block for the synthesis of more complex quinoline derivatives.
Biology: Investigated for its potential antimicrobial and antiviral properties.
Medicine: Explored for its potential use in developing new therapeutic agents for diseases such as malaria and cancer.
Industry: Utilized in the production of dyes, catalysts, and materials with specific properties.
Mechanism of Action
The mechanism of action of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit DNA synthesis by targeting bacterial DNA gyrase and topoisomerase, resulting in bacterial cell death.
Comparison with Similar Compounds
Similar Compounds
Quinoline: A basic structure similar to N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE but lacks the N-methyl and acetamide groups.
8-Hydroxyquinoline: A precursor in the synthesis of N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE, known for its antimicrobial properties.
Quinoline N-oxide: An oxidized form of quinoline with different chemical properties.
Uniqueness
N-METHYL-2-(QUINOLIN-8-YLOXY)ACETAMIDE is unique due to its specific functional groups that confer distinct chemical and biological properties. Its N-methyl and acetamide groups enhance its solubility and reactivity, making it a valuable compound for various applications.
Properties
CAS No. |
88349-75-1 |
|---|---|
Molecular Formula |
C12H12N2O2 |
Molecular Weight |
216.24 g/mol |
IUPAC Name |
N-methyl-2-quinolin-8-yloxyacetamide |
InChI |
InChI=1S/C12H12N2O2/c1-13-11(15)8-16-10-6-2-4-9-5-3-7-14-12(9)10/h2-7H,8H2,1H3,(H,13,15) |
InChI Key |
HPOIROONTQVVQB-UHFFFAOYSA-N |
Canonical SMILES |
CNC(=O)COC1=CC=CC2=C1N=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


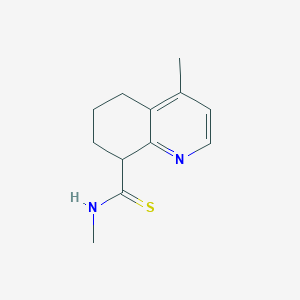
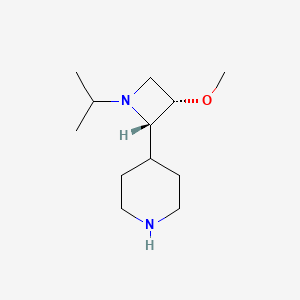
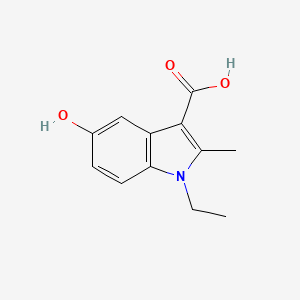
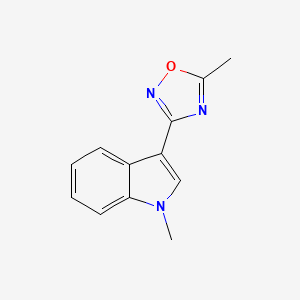
![(R)-2-Azaspiro[4.5]decane-4-carboxylic acid hydrochloride](/img/structure/B15068337.png)
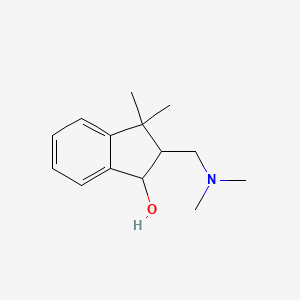
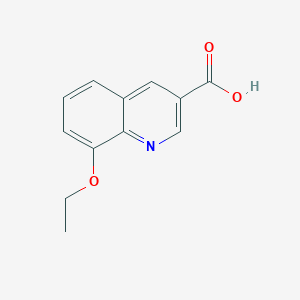
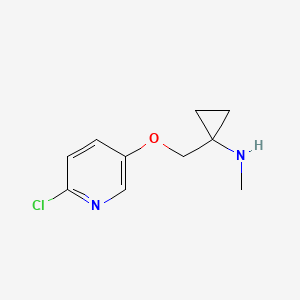
![N-(5,7-Dihydroxy-[1,8]naphthyridin-2-yl)-acetamide](/img/structure/B15068357.png)
![N4,7-diethyl-6-imino-6,7-dihydro-1H-pyrazolo[3,4-b]pyridine-3,4-diamine](/img/structure/B15068360.png)
